

In-Depth Technical Guide on the Properties of CAS Number 145315-39-5

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Compound of Interest

Compound Name: Z-Arg(Boc)₂-OH·CHA

Cat. No.: B11828966

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data for the compound with CAS number 145315-39-5, chemically identified as N α -Z-N ω ,N ω' -(di-tert-butyloxycarbonyl)-L-arginine cyclohexylammonium salt (Z-Arg(Boc)₂-OH·CHA). This document focuses on its solubility profile, provides a representative experimental protocol for solubility determination, and illustrates its primary application in a key biochemical workflow.

Compound Identification

CAS Number	145315-39-5
Chemical Name	N α -Z-N ω ,N ω' -(di-tert-butyloxycarbonyl)-L-arginine cyclohexylammonium salt
Synonyms	Z-L-Arg(Boc) ₂ -OH·CHA
Molecular Formula	C ₂₄ H ₃₆ N ₄ O ₈ ·C ₆ H ₁₃ N
Molecular Weight	607.75 g/mol
Appearance	White powder

This compound is a specialized amino acid derivative primarily utilized in peptide synthesis as a protecting group, which allows for the selective modification of other amino acids.^[1] Its

structure, featuring di-tert-butyloxycarbonyl protecting groups, is crucial for synthesizing complex biomolecules.^[1]

Solubility Data

Quantitative solubility data for Z-Arg(Boc)₂-OH·CHA is not readily available in published literature. However, qualitative descriptions of its solubility have been reported. The following table summarizes the known solubility characteristics.

Solvent	Solubility	Source
Dimethyl Sulfoxide (DMSO)	Soluble	
Water	Not Available	-
Ethanol	Mentioned as a potential solvent, but no definitive data	-

The cyclohexylammonium salt form of this compound is intended to enhance its compatibility with biological systems and improve handling characteristics.^[1]

Experimental Protocol: Equilibrium Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of Z-Arg(Boc)₂-OH·CHA has not been published, a general and robust methodology for assessing the equilibrium solubility of protected amino acids can be employed. The following protocol is a representative example based on established principles.

Objective: To determine the equilibrium solubility of a test compound in a selected solvent system at a specified temperature.

Materials:

- Test Compound (Z-Arg(Boc)₂-OH·CHA)
- Selected Solvent (e.g., DMSO, Water, Ethanol)

- Vials with screw caps
- Orbital shaker or vortex mixer
- Constant temperature incubator or water bath
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Analytical balance
- Syringe filters (e.g., 0.22 μm)

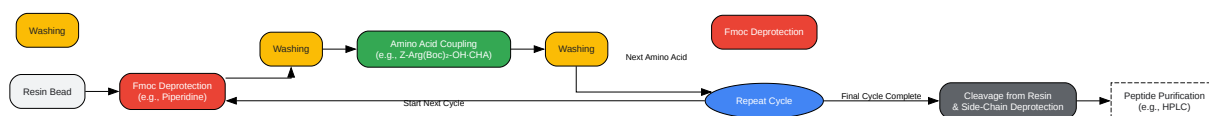
Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of the test compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
 - Add a known volume of the selected solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples using an orbital shaker or periodic vortexing for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Processing:
 - After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of undissolved solids.

- Carefully withdraw a sample of the supernatant using a syringe.
- Filter the supernatant through a syringe filter to remove any remaining solid particles.
- Quantification:
 - Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
 - Prepare a calibration curve using standard solutions of the test compound of known concentrations to accurately quantify the solubility.
- Data Analysis:
 - Calculate the solubility of the test compound in the selected solvent, typically expressed in mg/mL or mol/L.
 - The experiment should be performed in triplicate to ensure the reproducibility of the results.

Application in Solid-Phase Peptide Synthesis (SPPS)

Z-Arg(Boc)₂-OH·CHA is a critical reagent in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in drug discovery and proteomics. SPPS allows for the stepwise synthesis of peptides on a solid support (resin). The following diagram illustrates the general workflow of the Fmoc-based SPPS process, where a protected amino acid like Z-Arg(Boc)₂-OH·CHA would be incorporated.



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Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS).

This cyclical process, involving deprotection, washing, and coupling steps, allows for the precise assembly of a peptide sequence.[2][3][4] The use of protected amino acids is fundamental to prevent unwanted side reactions during the synthesis.[5]

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